molecular formula C8H7N B1195054 Indolizine CAS No. 274-40-8

Indolizine

Cat. No. B1195054
CAS RN: 274-40-8
M. Wt: 117.15 g/mol
InChI Key: HOBCFUWDNJPFHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent advances have expanded the repertoire of indolizine synthesis beyond classical methodologies like the Scholtz or Chichibabin reactions. New strategies involve transition metal-catalyzed reactions, oxidative coupling, and solvent- and metal-free conditions, allowing for the regiospecific construction of indolizines with diverse substitution patterns and high efficiency (Sadowski, Klajn, & Gryko, 2016); (Yang et al., 2018).

Molecular Structure Analysis

Indolizines are noted for their π-expanded analogues and the ability to form complex structures through reactions based on either pyridine or pyrrole scaffolds. Their structure facilitates the synthesis of indolizine-1-carboxylates and benzoyl-substituted indolizines, demonstrating the compound's versatility and adaptability in organic synthesis (Mohan et al., 2015).

Chemical Reactions and Properties

Indolizine participates in various chemical reactions, including electrophilic, oxidation, reduction, addition, cycloaddition, and multicomponent reactions. Its reactivity enables the synthesis of bis-indolizines and cyclazines, with mechanisms often involving radical cyclization/cross-coupling (Elattar, Youssef, & Fadda, 2016); (Hui et al., 2021).

Physical Properties Analysis

Indolizine's physical properties, such as its crystallochromic behavior and photoluminescence, are of particular interest. These properties are influenced by its molecular structure, which can be altered to tune optical effects and responsiveness to environmental changes, like pH (Dohmen et al., 2019); (Outlaw et al., 2016).

Chemical Properties Analysis

The chemical properties of indolizine, such as its ability to undergo oxidative linkage of C-C and C-N bonds, highlight its potential for the development of novel synthetic methods. These methods can achieve complex indolizine derivatives with selective antibacterial activity, showcasing the compound's utility in creating targeted therapeutic agents (Liu et al., 2017); (Gundersen et al., 2007).

Scientific Research Applications

  • Pharmaceutical Importance

    Indolizines demonstrate a broad spectrum of pharmaceutical significance, exhibiting antitumor, antimycobacterial, antagonist, and antiproliferative activities (Dawood & Abbas, 2020).

  • Anti-Tubercular Activity

    Some indolizine derivatives have shown significant inhibitory activity against both H37Rv and multi-drug-resistant strains of Mycobacterium tuberculosis. These compounds, including Indolizines 2d, 2e, and 4, demonstrate potential for use in drug-sensitive and drug-resistant tuberculosis therapy (Venugopala et al., 2019).

  • Cytotoxic Effects Against Cancer Cell Lines

    Indole- and indolizine-glyoxylamides have been studied for their substantial in vitro anti-proliferative activities against various cancer cell lines, including those with multidrug resistance (MDR) phenotypes (James et al., 2008).

  • Anticancer Activity in Colorectal Cancer

    Pyrido[2,3-b]indolizine derivatives have been found effective against colorectal cancer (CRC) cell lines. The presence of hydroxyl groups in specific positions on the aromatic substituent of the indolizine nucleus is crucial for activity against CRC cell lines (Boot et al., 2014).

  • Synthetic Approaches and Biological Activities

    Various synthetic approaches to construct the indolizine framework have been explored, with a focus on biological activities such as antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, enzyme inhibition, and calcium entry blocker (Singh & Mmatli, 2011).

  • In Silico Study for Molecular Target Identification

    In addition to experimental studies, in silico studies have been conducted for molecular target identification of indolizine derivatives, revealing favorable interactions with target enzymes in tuberculosis therapy (Venugopala et al., 2019).

Safety And Hazards

Indolizine can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Indolizine is a promising framework for developing a diverse array of C−H functionalized hybrids . In recent times, a number of effective methods for the C−C, C−P and C−S bond formation via C−H functionalization of indolizines have been established . This could help researchers to develop novel approaches for the synthesis of indolizine and its derivatives .

properties

IUPAC Name

indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-6-9-7-3-5-8(9)4-1/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCFUWDNJPFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181818
Record name Indolizine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolizine

CAS RN

274-40-8
Record name Indolizine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolizine
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Record name Indolizine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[1,2-a]pyridine
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Record name INDOLIZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,730
Citations
V Sharma, V Kumar - Medicinal Chemistry Research, 2014 - Springer
… analysis of indolizine … indolizine derivatives, important inherent observations of the leading studies, mechanism of action (Table 2), and current and future prospects related to indolizine …
Number of citations: 208 link.springer.com
KM Dawood, AA Abbas - Expert Opinion on Therapeutic Patents, 2020 - Taylor & Francis
… with synthesis and applications of indolizine derivatives since first report on indolizine in 1890 to date. As a result of the wide array of biological activities of indolizine hybrids, they have …
Number of citations: 31 www.tandfonline.com
E Kim, Y Lee, S Lee, SB Park - Accounts of Chemical Research, 2015 - ACS Publications
… However, regioisomers of the R 2 groups (bromo or methoxy) on indolizine moiety showed … of Seoul-Fluor as a PeT donor and the indolizine core as a PeT acceptor. The scatter plot of …
Number of citations: 242 pubs.acs.org
FJ Swinbourne, JH Hunt, G Klinkert - Advances in heterocyclic chemistry, 1979 - Elsevier
Publisher Summary This chapter discusses the synthetic routes, physical properties, and reactions of indolizines. One of the synthetic routes presented is Tschitschibabin reaction …
Number of citations: 156 www.sciencedirect.com
T Uchida, K MATSUMOTO - Synthesis, 1976 - thieme-connect.com
… The “picolide” was later shown to be 1,3-d iacetylindolizine (5). Tschitsehibabin and Stepanow… Under comparable conditions, the iris-isomer of 44 or 45 gives a higher yield of indolizine …
Number of citations: 146 www.thieme-connect.com
LL Gundersen, C Charnock, AH Negussie… - European journal of …, 2007 - Elsevier
… We are now reporting the synthesis of a series of 1-(1-hydroxyalkyl)indolizine-7-carbonitriles as well as analogues of the lead compound with other substituents in the indolizine 3- and 7…
Number of citations: 163 www.sciencedirect.com
J Hui, Y Ma, J Zhao, H Cao - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… biological activities, and some indolizine derivatives with excellent fluorescence properties … used for indolizine ring construction and the type of radical trigger for indolizine derivative …
Number of citations: 24 pubs.rsc.org
Y Xue, J Tang, X Ma, Q Li, B Xie, Y Hao, H Jin… - European Journal of …, 2016 - Elsevier
Human α7 nicotinic acetylcholine receptor (nAChR) is a promising therapeutic target for the treatment of schizophrenia accompanied with cognitive impairment. Herein, we report the …
Number of citations: 39 www.sciencedirect.com
AJ Huckaba, F Giordano, LE McNamara… - Advanced Energy …, 2015 - Wiley Online Library
… nitrogen containing heterocycle indolizine are synthesized and … on indolizine in conjugation with the D‐π‐A π‐system are examined computationally and experimentally. The indolizine‐…
Number of citations: 90 onlinelibrary.wiley.com
P Sonnet, P Dallemagne, J Guillon… - Bioorganic & medicinal …, 2000 - Elsevier
We report herein the design and the synthesis of some aryl-substituted pyrrolizine and indolizine derivatives, on the basis of a hypothetical pharmacophore structure designed to fit the …
Number of citations: 150 www.sciencedirect.com

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